molecular formula C7H16O B083377 3-Methyl-1-hexanol CAS No. 13231-81-7

3-Methyl-1-hexanol

Cat. No. B083377
CAS RN: 13231-81-7
M. Wt: 116.2 g/mol
InChI Key: YGZVAQICDGBHMD-UHFFFAOYSA-N
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Description

3-Methyl-1-hexanol is a chemical compound with the molecular formula C7H16O . It has an average mass of 116.201 Da and a monoisotopic mass of 116.120117 Da . It is a component of the aroma profile of Brazilian wines and is also a component of the volatile oil from aerial parts and underground parts of Cynanchum paniculatum .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1-hexanol consists of a six-carbon chain with a methyl group attached to the third carbon and a hydroxyl group attached to the first carbon . The structure can be represented as CH3CH2CH(CH3)CH2CH2OH .


Chemical Reactions Analysis

Alcohols like 3-Methyl-1-hexanol can undergo a variety of chemical reactions. They can be oxidized to form aldehydes, ketones, or carboxylic acids . The specific reactions that 3-Methyl-1-hexanol undergoes could depend on factors such as the reaction conditions and the presence of other reagents .


Physical And Chemical Properties Analysis

3-Methyl-1-hexanol has a density of 0.8±0.1 g/cm3, a boiling point of 161.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 46.3±6.0 kJ/mol and a flash point of 61.8±6.5 °C . The compound has a refractive index of 1.421 and a molar refractivity of 36.0±0.3 cm3 .

Scientific Research Applications

  • Physical Properties : The complex relative permittivity of 3-Methyl-1-hexanol has been studied, demonstrating its unique characteristics in response to temperature and pressure changes. This research contributes to our understanding of the molecular interactions and structures in alcohols (Vij, Scaife, & Calderwood, 1981).

  • Catalytic Processes : Research has explored the synthesis of various chemicals like 2-ethyl-1-hexanol from n-butanal, demonstrating the catalytic potential of compounds related to 3-Methyl-1-hexanol. These findings are crucial for developing cost-effective and efficient chemical synthesis processes (Patankar & Yadav, 2017).

  • Biofuel Applications : Studies have investigated the use of hexanol derivatives, including 3-Methyl-1-hexanol, as sustainable biofuels in diesel engines. These studies provide valuable insights into the combustion, performance, and emission characteristics of these biofuels (Santhosh & Kumar, 2021; Poures et al., 2017) (Poures, Sathiyagnanam, Rana, Kumar, & Saravanan, 2017).

  • Surface Chemistry : The surface potential of 1-hexanol solutions, related to 3-Methyl-1-hexanol, has been analyzed to understand its impact on interfacial properties, highlighting the importance of molecular structure in such processes (Nguyen et al., 2013).

  • Environmental Impact : An emission study on alcohol-biodiesel propelled engines, including hexanol variants, sheds light on the potential environmental benefits of using such fuels, offering a sustainable alternative to traditional fossil fuels (Vinayagam, Balamurugan, Vijayanand, & Hafeez, 2019).

Safety And Hazards

When handling 3-Methyl-1-hexanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact with skin or eyes, medical attention should be sought immediately .

properties

IUPAC Name

3-methylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-3-4-7(2)5-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZVAQICDGBHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927629
Record name 3-Methylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-hexanol

CAS RN

13231-81-7
Record name 1-Hexanol, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013231817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
SM Yalage Don, LM Schmidtke, JM Gambetta… - Scientific Reports, 2020 - nature.com
… To the best of the authors’ knowledge, 3-methyl-1-hexanol, acetone, 2-heptanone, ethyl … headspace of other microbial organisms: 3-methyl-1-hexanol from Lysobacter species 36 , 2-…
Number of citations: 44 www.nature.com
E Negishi, Z Tan, B Liang… - Proceedings of the …, 2004 - National Acad Sciences
… Zr-Catalyzed Enantioselective Carboalumination of 3-Buten-1-ol: (3S)-3-methyl-1-hexanol (45). … (3S)-3-methyl-1-hexanol was converted to the corresponding carboxylic acid by Jones …
Number of citations: 103 www.pnas.org
L Yi, N Dong, S Liu, Z Yi, Y Zhang - Food Chemistry, 2015 - Elsevier
… (6-hepten-1-ol, 3-methyl-1-hexanol, 1-octanol) only existing in mature tangerine peels. The aroma descriptor for 6-hepten-1-ol and 3-methyl-1-hexanol is not found in literatures, while 1-…
Number of citations: 62 www.sciencedirect.com
S Balaji, K Kannan, IS Moon - Physical Chemistry Chemical Physics, 2015 - pubs.rsc.org
… Co(II) catalysed galvanostatic electrolysis of toluene at room temperature has shown that benzaldehyde was formed along with a small quantity of 3-methyl-1-hexanol. …
Number of citations: 6 pubs.rsc.org
R Rossi, A Carpita, M Chini - Tetrahedron, 1985 - Elsevier
… l-(naphthyl)ethyI carbamates prepared from racemic 3-methyl-1-hexanol according to the literaturely did … (R)-3-Methyl-1-hexanol(14),? which was obtained by reduction of this ester, was …
Number of citations: 54 www.sciencedirect.com
E Bartkiene, V Starkute, K Katuskevicius… - Food Science & …, 2022 - Wiley Online Library
This study evaluated the influence of edible cricket flour (ECF) on the quality parameters and sensory characteristics of wheat bread (WB), including the formation of volatile compounds (…
Number of citations: 8 onlinelibrary.wiley.com
LH Hall, LB Kier - Journal of Chemical Information and Computer …, 1995 - ACS Publications
The electrotopological state formalism is developed further in conjunction with atom classification. The classification scheme is based on the characteristics of hydride groups:(1) atomic …
Number of citations: 874 pubs.acs.org
ZM Berinde - Studia Universitatis Babes-Bolyai, Chemia, 2009 - search.ebscohost.com
The paper is devoted to the modelling of a class of molecular compounds containing heteroatoms (alcohols) by means of the concept of weighted electronic distance and the …
Number of citations: 1 search.ebscohost.com
F Rodrigues, M Caldeira, JS Câmara - Analytica Chimica Acta, 2008 - Elsevier
In the present study, a simple and sensitive methodology based on dynamic headspace solid-phase microextraction (HS-SPME) followed by thermal desorption gas chromatography …
Number of citations: 129 www.sciencedirect.com
Q Chen, YW Kou, F Pan, JY Yuan - Journal of the Iranian Chemical …, 2010 - Springer
Molecular fragments variable connectivity index (mfVCI) is proposed as a variable molecular descriptor. Having in mind that the molecular structure unit exerts strong effect on the …
Number of citations: 2 link.springer.com

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